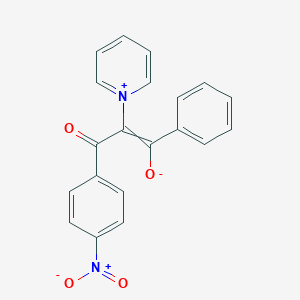

3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-pyridin-1-ium-1-ylprop-1-en-1-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Nitrophenyl)-3-oxo-1-phenyl-2-pyridin-1-ium-1-ylprop-1-en-1-olate, commonly known as NBD-Cl, is a fluorescent labeling reagent used in biochemical research. It is a yellow crystalline powder that is soluble in water and organic solvents. NBD-Cl is a versatile compound that can be used in a wide range of applications, including protein labeling, lipid labeling, and nucleic acid labeling.

Mecanismo De Acción

NBD-Cl works by reacting with primary amines on proteins, lipids, and nucleic acids to form stable covalent bonds. Once labeled, these molecules can be visualized and quantified using fluorescence microscopy or other techniques. The fluorescence of NBD-Cl is dependent on the local environment, which allows for the detection of conformational changes in proteins and changes in lipid bilayer properties.

Biochemical and Physiological Effects

NBD-Cl labeling does not have any known biochemical or physiological effects on proteins, lipids, or nucleic acids. However, the labeling process can affect the function of the labeled molecule, especially if the labeling occurs at a critical site. Therefore, it is important to carefully design experiments to minimize the potential for interference with the function of the labeled molecule.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of NBD-Cl labeling is its high sensitivity and specificity. NBD-Cl labeling can detect changes in protein conformation and lipid bilayer properties that cannot be detected using other techniques. Additionally, the labeling process is relatively simple and can be performed in a wide range of experimental conditions.

One limitation of NBD-Cl labeling is that it can interfere with the function of the labeled molecule, especially if the labeling occurs at a critical site. Therefore, it is important to carefully design experiments to minimize the potential for interference with the function of the labeled molecule. Additionally, NBD-Cl labeling can be expensive, especially if large quantities are needed.

Direcciones Futuras

There are many potential future directions for NBD-Cl research. One area of interest is the development of new labeling reagents that have improved sensitivity and specificity. Another area of interest is the development of new experimental techniques that can be used in conjunction with NBD-Cl labeling to study protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions. Additionally, there is interest in using NBD-Cl labeling to study the localization and dynamics of proteins and lipids in cells in real-time. Finally, there is interest in using NBD-Cl labeling to study the effects of drugs and other compounds on protein conformation and lipid bilayer properties.

Métodos De Síntesis

NBD-Cl can be synthesized by reacting 4-nitrophenylacetonitrile with pyridine and then adding phenylacetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to form NBD-Cl. This synthesis method was first reported by L. Brandsma and H. D. Verkruijsse in 1963.

Aplicaciones Científicas De Investigación

NBD-Cl is widely used in biochemical research as a fluorescent labeling reagent. It can be used to label proteins, lipids, and nucleic acids, which allows for the visualization and quantification of these molecules. NBD-Cl is often used in conjunction with other labeling reagents to study protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions. It is also used in fluorescence microscopy to study the localization and dynamics of proteins and lipids in cells.

Propiedades

Fórmula molecular |

C20H14N2O4 |

|---|---|

Peso molecular |

346.3 g/mol |

Nombre IUPAC |

(Z)-3-(4-nitrophenyl)-3-oxo-1-phenyl-2-pyridin-1-ium-1-ylprop-1-en-1-olate |

InChI |

InChI=1S/C20H14N2O4/c23-19(15-7-3-1-4-8-15)18(21-13-5-2-6-14-21)20(24)16-9-11-17(12-10-16)22(25)26/h1-14H |

Clave InChI |

HFZYCAGHKPIUHA-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C(C=C1)/C(=C(/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])\[N+]3=CC=CC=C3)/[O-] |

SMILES |

C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC=CC=C3)[O-] |

SMILES canónico |

C1=CC=C(C=C1)C(=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+]3=CC=CC=C3)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)

![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)

![3-chloro-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280416.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)

![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)

![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)

![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)